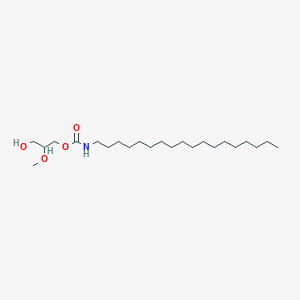










|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].[CH2:8](Br)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[O-:27][C:28]#[N:29].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.C(Cl)Cl>[CH2:8]([NH:29][C:28]([O:5][CH2:4][CH:3]([O:2][CH3:1])[CH2:6][OH:7])=[O:27])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Br
|
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at 100° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was then purified by flash silica gel chromatography
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of petroleum ether and ethyl acetate in a 4:1 ratio as the eluent
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NC(=O)OCC(CO)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |